![molecular formula C17H18N4O3S B2533485 N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1424707-93-6](/img/structure/B2533485.png)
N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine-based inhibitor that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves the inhibition of a specific enzyme called glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of GSK-3β, induce cell cycle arrest and apoptosis in cancer cells, and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is its specificity towards GSK-3β. This compound has been found to have minimal off-target effects, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. GSK-3β has been implicated in the pathogenesis of these diseases, and N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide could potentially be used to inhibit its activity and prevent neuronal damage. Another future direction is to improve the solubility of this compound to make it more suitable for in vivo studies. Finally, further studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
Synthesis Methods
The synthesis of N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves the reaction of 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid with sulfonyl chloride in the presence of triethylamine. This reaction leads to the formation of the intermediate compound, which is then reacted with 2-phenylacetylene in the presence of a palladium catalyst to yield the final product.
Scientific Research Applications
N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and ovarian cancer. This compound has also shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-(2-phenylethenylsulfonyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-17(15-8-9-16(19-18-15)21-11-4-5-12-21)20-25(23,24)13-10-14-6-2-1-3-7-14/h1-3,6-10,13H,4-5,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLFJQYCJPRVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethenesulfonyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide |
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